7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
This compound appears to be a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic compound that is often found in many pharmaceuticals and active biological compounds. The presence of the aminopropyl group suggests that this compound could potentially interact with biological systems through amine-related reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its exact structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amine groups could participate in acid-base reactions, while the carbonyl group could be involved in nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and the nature of its functional groups.Scientific Research Applications
Antibacterial Activity
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives exhibit significant antibacterial activities. Studies have demonstrated that certain derivatives, particularly those with mono- or di-methyl groups at the alpha-position of the amino group, show effective in vitro antibacterial properties (Yoshida et al., 1991). Additional research indicates that compounds with an alkyl group at the alpha-position of the amino group possess antibacterial activity comparable to ciprofloxacin, both in vitro and in vivo (Yoshida et al., 1991).
Antimycobacterial Potency
This compound has been evaluated for antimycobacterial activity against strains like Mycobacterium tuberculosis. Some derivatives have demonstrated promising results in vitro and in vivo, with one specific compound showing substantial bacterial load reduction in lung and spleen tissues at certain dosages (Senthilkumar et al., 2008).
Antimicrobial Properties
Further studies have synthesized and assessed the antimicrobial properties of various derivatives of this compound. The research reveals that certain derivatives, particularly those with modifications at specific positions, exhibit good to excellent antibacterial activities against organisms like E. coli and S. aureus (Al-Hiari et al., 2007).
Structural Studies and Synthesis
The structural aspects and synthetic methodologies of this compound and its derivatives have been a significant focus of research. Studies have detailed the synthesis processes and evaluated the antibacterial properties of new heterocyclic products derived from this compound, contributing to the understanding of structure-activity relationships (El-Abadelah et al., 2007).
Photostability and Photodegradation
Research has also been conducted on the photostability and photodegradation of moxifloxacin, a derivative of this compound, particularly in the presence of metal ions. This study provides insights into the environmental stability of these compounds and their potential degradation pathways (Hubicka et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity and interactions with biological systems, and evaluations of its potential uses in areas such as medicine or materials science.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have more specific questions or need further information, feel free to ask!
properties
IUPAC Name |
7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-8(19)6-20-13-12(18)5-10-14(16(13)25-2)21(9-3-4-9)7-11(15(10)22)17(23)24/h5,7-9,20H,3-4,6,19H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDWMECNQOEVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675793 | |
Record name | 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
172426-87-8 | |
Record name | Desethylene gatifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESETHYLENE GATIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N7BK6Y39D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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